2,5-Bis(trifluoromethyl)aniline has been explored as a host material in organic light-emitting diodes (OLEDs) due to its excellent triplet energy level and hole transporting properties. [, ] The high triplet energy level helps confine excitons within the device, leading to improved efficiency and stability. Additionally, the electron-withdrawing trifluoromethyl groups enhance hole mobility, facilitating charge transport within the OLED.
2,5-Bis(trifluoromethyl)aniline serves as a valuable building block for the synthesis of various pharmaceutically relevant molecules. [, ] Its unique combination of aromatic and amine functionalities allows for the introduction of diverse chemical modifications, leading to the development of novel drug candidates with potential applications in various therapeutic areas.
2,5-Bis(trifluoromethyl)aniline is an aromatic amine characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 2 and 5 positions. Its molecular formula is and it has a molecular weight of approximately 229.12 g/mol. The compound exists as a colorless to faint yellow liquid with a boiling point of 70-71 °C under reduced pressure (15 mmHg) and a density of 1.467 g/mL at 25 °C . The trifluoromethyl groups contribute significantly to its chemical properties, including increased lipophilicity and altered electronic characteristics, making it a valuable compound in various chemical syntheses and applications.
The synthesis of 2,5-bis(trifluoromethyl)aniline can be achieved through several methods:
2,5-Bis(trifluoromethyl)aniline serves various roles in different fields:
Several compounds share structural similarities with 2,5-bis(trifluoromethyl)aniline. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,5-Bis(trifluoromethyl)aniline | Similar trifluoromethyl substitution pattern | |
| 4-Bis(trifluoromethyl)aniline | Different substitution position | |
| N,N-Diethyl-3,5-bis(trifluoromethyl)aniline | Contains ethyl groups enhancing solubility |
2,5-Bis(trifluoromethyl)aniline's unique arrangement of trifluoromethyl groups at the 2 and 5 positions allows for distinct electronic properties that influence its reactivity and potential applications compared to other similar compounds. This unique substitution pattern contributes to its utility in specialized chemical syntheses and potential biological activities.
Irritant